Apoptolidin C is a member of the apoptolidin family, which consists of naturally occurring compounds known for their significant biological activities, particularly in inducing apoptosis in cancer cells. These compounds are secondary metabolites derived from the bacterium Nocardiopsis sp. Apoptolidin C, along with its analogs, has garnered interest due to its potential therapeutic applications in oncology.
Apoptolidin C is isolated from the fermentation products of Nocardiopsis sp., a genus of actinobacteria. The extraction and purification processes typically involve chromatographic techniques, including flash chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to separate apoptolidin C from other metabolites produced during fermentation .
Apoptolidin C belongs to the class of polyketides, which are characterized by their complex structures and diverse biological activities. These compounds are notable for their ability to induce programmed cell death (apoptosis) in various cancer cell lines, making them a focus of research in cancer therapeutics.
The synthesis of apoptolidin C involves several key steps that highlight the complexity and stereochemical precision required to construct its molecular framework. The synthetic strategy typically includes:
The total synthesis often begins with simpler precursors that undergo multiple transformations, including protection and deprotection steps for functional groups, to achieve the desired molecular architecture. For instance, the synthesis of apoptolidin A has been documented as involving twelve stereocenters established through a series of carefully controlled reactions .
The molecular structure of apoptolidin C features a complex arrangement typical of polyketides, with multiple stereogenic centers contributing to its three-dimensional conformation. The compound's structure can be elucidated using two-dimensional nuclear magnetic resonance (NMR) spectroscopy techniques such as COSY (COrrelation SpectroscopY), TOCSY (TOtal Correlation SpectroscopY), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) .
The molecular formula for apoptolidin C is , indicating it contains 27 carbon atoms, 38 hydrogen atoms, and 6 oxygen atoms. The compound's molecular weight is approximately 454.58 g/mol.
Apoptolidin C can participate in various chemical reactions typical for polyketides, including:
The stability of apoptolidin C under assay conditions has been studied, revealing that it follows first-order kinetics during isomerization processes. For example, it was observed that approximately 15% of apoptolidin C remained unchanged after two days in a cell-based assay environment .
The mechanism by which apoptolidin C induces apoptosis involves several cellular pathways:
Research indicates that apoptolidin A exhibits similar mechanisms; thus, it is reasonable to infer that apoptolidin C operates through comparable pathways due to structural similarities .
Apoptolidin C appears as a colorless or pale yellow solid. Its solubility profile indicates moderate solubility in organic solvents like methanol and dichloromethane but limited solubility in water.
Key chemical properties include:
Relevant analytical techniques such as mass spectrometry and infrared spectroscopy are employed to confirm these properties during characterization .
Apoptolidin C holds promise in various scientific applications:
Research continues into optimizing the extraction and synthesis processes to enhance yields and efficacy for therapeutic use .
Apoptolidin C was first isolated in 2005 alongside apoptolidin B as minor metabolites from the soil-derived actinomycete Nocardiopsis sp. FU40. This discovery occurred during fermentation studies aimed at optimizing apoptolidin A (the founding member) production, which yielded 130 mg/L, whereas apoptolidins B and C were detected at significantly lower concentrations of 2–5 mg/L [1]. The taxonomic origin places the apoptolidin family within the Nocardiopsis genus, a prolific producer of bioactive macrolides. Fermentation extracts underwent ethyl acetate extraction, followed by multistep chromatographic purification using flash silica gel chromatography and reversed-phase HPLC, enabling the isolation of these oxygen-deficient analogs [1] [4]. Genome sequencing of Nocardiopsis sp. FU40 later revealed a 116 kb biosynthetic gene cluster ("apo") housing a type I polyketide synthase (PKS) with 13 extension modules. This PKS system uniquely initiates biosynthesis via a methoxymalonyl-acyl carrier protein loading module, explaining the characteristic methoxy group at C-2 [4].
Table 1: Discovery and Taxonomic Profile of Apoptolidin C
Characteristic | Detail |
---|---|
Producing Organism | Nocardiopsis sp. FU40 (soil actinomycete) |
Fermentation Yield | 2–5 mg/L (vs. 130 mg/L for apoptolidin A) |
Isolation Method | Ethyl acetate extraction, silica gel flash chromatography, preparative RP-HPLC |
Biosynthetic Cluster | 116 kb "apo" cluster; Type I PKS with 13 modules and methoxymalonyl-ACP starter unit |
Discovery Reference | Org Lett. 2005;7(14):3025–3028 |
Apoptolidin C is classified within the glycomacrolide natural product family, characterized by a macrocyclic lactone core decorated with deoxy sugars. Its structure comprises a 20-membered macrolactone ring conjugated to a monosaccharide (D-olivose) at C-9 and a disaccharide (L-oleandrose-D-oliose) at C-27, defining it as a polyketide-derived glycoside [3] [8]. Unlike apoptolidin A (C₅₈H₉₈O₂₁) and B (C₅₈H₉₆O₂₀), apoptolidin C possesses the molecular formula C₅₈H₉₆O₁₉, indicating the absence of two oxygen atoms. Structural elucidation via 600 MHz 2D NMR (COSY, TOCSY, HMBC) confirmed deoxygenation at C-16 and C-20 positions, distinguishing it as the most deoxygenated analog in the apoptolidin series [1]. Despite these modifications, it retains the conserved (2R)-methoxy group at C-2, (E)-geometry across all five macrolide double bonds, and the C-19 hemiketal ring—features critical for maintaining the overall scaffold shared with other glycomacrolides like ammocidin A [2] [4]. Apoptolidin C’s structural variations directly influence its conformational stability, as evidenced by a distinct negative optical rotation ([α]D = –41°) compared to apoptolidin B ([α]D = +9°) [1].
Apoptolidin C holds significant interest in oncology due to its selective cytotoxicity toward transformed cells. In H292 human lung cancer cell assays, it exhibited antiproliferative activity (EC₅₀ = 16–100 nM), paralleling or exceeding apoptolidin A’s potency under nutrient-starvation conditions that mimic tumor microenvironments [1] [3]. This selectivity stems from targeting mitochondrial oxidative phosphorylation (OXPHOS), a vulnerability in cancers dependent on mitochondrial respiration. Mechanistically, apoptolidin C inhibits the F₁ subcomplex of mitochondrial ATP synthase (Ki ~4–5 μM), distinct from classical inhibitors like oligomycin that target the Fₒ subcomplex [2] [6]. Photoaffinity labeling studies using analogs confirmed binding to the ATP5F1B (β-subunit) within the F₁ catalytic head, inducing AMPK activation and autophagy in sensitive leukemia and glioblastoma cells [2] [8]. Unlike apoptolidin A, however, apoptolidin C’s deoxygenation pattern confers unique stability: it undergoes slow isomerization (first-order kinetics, k = 0.039 h⁻¹) in physiological buffers, retaining >85% integrity after 48 hours—a property that enhances its utility in in vivo studies [1] [5].
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